(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Shares a similar fluorophenyl group but differs in the piperidine moiety.
1-(4-Fluorophenyl)piperidin-4-yl]methanol: Contains a hydroxyl group instead of a carbonyl group.
(4-Fluorobenzyl)piperidin-4-yl]methanol: Similar structure with a benzyl group instead of a carbonyl group.
Uniqueness
What sets (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride apart is its unique combination of the piperidine and fluorophenyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJNKVBYOQCNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589424 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139679-50-8 |
Source
|
Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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